molecular formula C16H18O2 B14286254 4-(4-Phenylbutyl)benzene-1,2-diol CAS No. 119189-32-1

4-(4-Phenylbutyl)benzene-1,2-diol

Cat. No.: B14286254
CAS No.: 119189-32-1
M. Wt: 242.31 g/mol
InChI Key: PEMMCHVJDAVCMU-UHFFFAOYSA-N
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Description

4-(4-Phenylbutyl)benzene-1,2-diol is an organic compound with the molecular formula C16H18O2. It consists of a benzene ring substituted with a 4-phenylbutyl group and two hydroxyl groups at the 1 and 2 positions. This compound is part of the dihydroxybenzene family, known for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbutyl)benzene-1,2-diol typically involves the following steps:

    Formation of the Phenylbutyl Group: The phenylbutyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with 1-bromo-4-phenylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Attachment to Benzene Ring: The phenylbutyl group is then attached to the benzene ring through another Friedel-Crafts alkylation reaction.

    Hydroxylation: The final step involves the hydroxylation of the benzene ring to introduce the hydroxyl groups at the 1 and 2 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like hydrogen peroxide (H2O2) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, CrO3, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: AlCl3, FeCl3, H2SO4

Major Products Formed

Scientific Research Applications

4-(4-Phenylbutyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)benzene-1,2-diol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the phenylbutyl group.

    Resorcinol (1,3-Dihydroxybenzene): Different position of hydroxyl groups.

    Hydroquinone (1,4-Dihydroxybenzene): Hydroxyl groups at the 1 and 4 positions

Uniqueness

4-(4-Phenylbutyl)benzene-1,2-diol is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.

Properties

CAS No.

119189-32-1

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

4-(4-phenylbutyl)benzene-1,2-diol

InChI

InChI=1S/C16H18O2/c17-15-11-10-14(12-16(15)18)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,17-18H,4-5,8-9H2

InChI Key

PEMMCHVJDAVCMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

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